1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9262868
InChI: InChI=1S/C15H12FN5/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)20-15(19-12)21-14(17)18/h1-8H,(H4,17,18,19,20,21)
SMILES: C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)F)N=C(N)N
Molecular Formula: C15H12FN5
Molecular Weight: 281.29 g/mol

1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine

CAS No.:

VCID: VC9262868

Molecular Formula: C15H12FN5

Molecular Weight: 281.29 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine -

Description

Synthesis and Preparation

Quinazoline derivatives are often synthesized using transition metal-catalyzed reactions, which offer efficient and selective methods for forming the quinazoline scaffold . The synthesis of 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine would likely involve similar strategies, starting from appropriate precursors and using catalysts to facilitate the formation of the desired structure.

Pharmacological Activities

Quinazoline derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties . While specific data on 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine is not available, related compounds have shown potential in these areas.

ActivityDescription
Anti-inflammatoryInhibition of inflammatory pathways
Anti-cancerInhibition of cell proliferation or induction of apoptosis
Anti-diabeticModulation of glucose metabolism

Research Findings and Future Directions

Given the lack of specific research findings on 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess its pharmacological activities and in vivo studies to evaluate its efficacy and safety.

Product Name 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine
Molecular Formula C15H12FN5
Molecular Weight 281.29 g/mol
IUPAC Name 2-(6-fluoro-4-phenylquinazolin-2-yl)guanidine
Standard InChI InChI=1S/C15H12FN5/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)20-15(19-12)21-14(17)18/h1-8H,(H4,17,18,19,20,21)
Standard InChIKey LNOMSJXJZXOIPW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)F)N=C(N)N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)F)N=C(N)N
Solubility >42.2 [ug/mL]
PubChem Compound 2960739
Last Modified Apr 15 2024

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